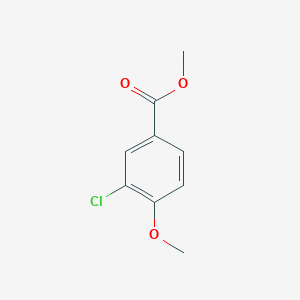

Methyl 3-chloro-4-methoxybenzoate

Descripción general

Descripción

Methyl 3-chloro-4-methoxybenzoate (CAS 37908-98-8) is a substituted benzoate ester with the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol . Key physicochemical properties include:

- Melting point: 93–97°C

- Boiling point: 289°C at 760 mmHg

- LogP (octanol/water partition coefficient): 2.14

- Density: 1.228 g/cm³

- Synthetic yield: 75% via esterification

The compound features a methoxy group at the para-position and a chlorine substituent at the meta-position on the benzene ring. Its structure has been confirmed via NMR spectroscopy, with distinct signals at δ 3.89 (methoxy) and δ 8.05 (aromatic protons) . Applications include its role as a semiochemical in inhibiting copulation behavior in Ixodes ricinus ticks .

Métodos De Preparación

Direct Dual Methylation of 3-Chloro-4-Hydroxybenzoic Acid

Reaction Mechanism and Conditions

The one-pot dual methylation method involves simultaneous esterification of the carboxylic acid group and methylation of the phenolic hydroxyl group. Starting with 3-chloro-4-hydroxybenzoic acid, this approach employs methyl iodide (MeI) as the methylating agent and potassium carbonate (K₂CO₃) as the base in dry acetone under reflux conditions . The base deprotonates both the carboxylic acid and phenolic hydroxyl groups, enabling nucleophilic substitution with MeI to yield the methyl ester and methoxy groups in a single step .

Optimization and Yield

This method achieves a reported yield of 96% with high purity, as validated by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) . Key advantages include:

-

Reduced reaction steps : Eliminates the need for isolating intermediates.

-

Solvent efficiency : Acetone facilitates easy removal and recycling.

-

Scalability : Demonstrated in multi-gram syntheses without significant yield loss .

Table 1: Direct Dual Methylation Protocol

| Parameter | Details |

|---|---|

| Starting material | 3-Chloro-4-hydroxybenzoic acid (5.79 mmol) |

| Methylating agent | Methyl iodide (2.2 equiv) |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | Dry acetone |

| Temperature | Reflux (~56°C) |

| Reaction time | 12–24 hours |

| Yield | 96% |

Stepwise Esterification and Methylation

Esterification of 3-Chloro-4-Hydroxybenzoic Acid

The first step involves converting the carboxylic acid to its methyl ester using methanol and sulfuric acid (H₂SO₄) as a catalyst. This Fischer esterification proceeds at 60°C for 12 hours, yielding methyl 3-chloro-4-hydroxybenzoate with 83% efficiency . The reaction mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol and subsequent dehydration .

Table 2: Stepwise Synthesis Protocol

| Step | Parameter | Details |

|---|---|---|

| 1 | Starting material | 3-Chloro-4-hydroxybenzoic acid |

| Reagents | Methanol, H₂SO₄ | |

| Temperature | 60°C | |

| Reaction time | 12 hours | |

| Yield | 83% | |

| 2 | Methylating agent | Methyl iodide (1.2 equiv) |

| Base | K₂CO₃ (2.0 equiv) | |

| Solvent | Acetone | |

| Temperature | Reflux (~56°C) | |

| Reaction time | 8–12 hours |

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

-

Direct dual methylation offers superior yield (96% vs. 75% ) and fewer purification steps, making it preferable for industrial applications .

-

Stepwise synthesis provides better control over intermediate purity, which is critical in sensitive pharmaceutical syntheses .

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

-

¹H-NMR (CDCl₃) : Two singlets at δ 3.79 (3H, -OCH₃) and δ 3.88 (3H, -COOCH₃), confirming methoxy and methyl ester groups . Aromatic protons appear as a doublet (δ 8.05, J=8.4 Hz), a double doublet (δ 7.31, J=8.4, 2.0 Hz), and a doublet (δ 7.61, J=2.0 Hz) .

-

¹³C-NMR : Peaks at δ 167.2 (C=O), 152.1 (C-OCH₃), and 122.4–132.8 (aromatic carbons) .

HPLC Purity

Both methods produce material with >99% purity , as validated by reverse-phase HPLC .

Industrial Applications and Scalability

Methyl 3-chloro-4-methoxybenzoate is a key intermediate in gefitinib synthesis , where its purity directly impacts downstream reactions . The direct method’s scalability is demonstrated in patents producing multi-kilogram batches with consistent yields .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-chloro-4-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

Oxidation: Potassium permanganate in aqueous or acidic medium is a typical oxidizing agent.

Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chlorine atom.

Oxidation: The major product is 3-chloro-4-methoxybenzoic acid.

Reduction: The major product is 3-chloro-4-methoxybenzyl alcohol.

Aplicaciones Científicas De Investigación

Chemistry

Methyl 3-chloro-4-methoxybenzoate serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including:

- Substitution Reactions : The chloro group can undergo nucleophilic substitution, making it useful for synthesizing other compounds.

- Oxidation Reactions : The methoxy group can be oxidized to form aldehydes or carboxylic acids under specific conditions.

Biology

The compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties : Preliminary studies indicate significant antimicrobial effects against various pathogens, suggesting potential use in developing antibacterial agents.

- Anti-inflammatory Effects : Research has explored its ability to inhibit inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Antitumor Activity : Some studies have shown that it can induce apoptosis in cancer cell lines, indicating a role in cancer therapeutics.

Medicine

This compound is being explored as a precursor for pharmaceutical compounds with therapeutic potential. Its unique functional groups allow for modifications that can enhance bioactivity and target specificity.

Antimicrobial Study

A study assessed the efficacy of this compound against bacterial strains. The results demonstrated significant inhibitory effects compared to control groups, highlighting its potential as an antimicrobial agent.

Anti-inflammatory Research

Research focused on the compound's ability to modulate inflammatory responses showed promising results. The compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory disorders.

Cancer Cell Line Studies

In vitro studies on cancer cell lines revealed that this compound could induce apoptosis. This effect was particularly pronounced in certain types of cancer cells, indicating potential applications in cancer therapy.

Mecanismo De Acción

The mechanism of action of methyl 3-chloro-4-methoxybenzoate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The methoxy and chlorine substituents can interact with specific amino acid residues in the enzyme, leading to inhibition of its activity .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Ethyl 3-Chloro-4-Methoxybenzoate (CAS 14670-04-3)

This ethyl ester analog shares the same chloro-methoxy substitution pattern but differs in the ester group (ethyl vs. methyl). Key differences include:

- Molecular weight : 214.65 g/mol (vs. 200.62 for methyl)

- Melting point : 76°C (lower than methyl ester due to longer alkyl chain)

- Lipophilicity : Higher logP expected for ethyl ester, though experimental data are unavailable.

The ethyl analog’s reduced melting point highlights the influence of alkyl chain length on crystalline packing efficiency.

Methyl 3-Chloro-4-Hydroxybenzoate (CAS 3964-57-6)

Replacing the methoxy group with a hydroxyl results in:

- Molecular formula : C₈H₇ClO₃ (vs. C₉H₉ClO₃ for methoxy)

- Polarity : Increased hydrophilicity due to hydroxyl group (lower logP predicted).

- Acidity : The hydroxyl group (pKa ~10) introduces pH-dependent solubility, unlike the stable methoxy derivative.

This compound is a precursor in synthesizing pharmaceuticals and agrochemicals, where the hydroxyl group enables further functionalization.

Methyl 3-Chloro-4-Methylbenzoate (CAS 56525-63-4)

Substituting methoxy with a methyl group alters properties significantly:

- Molecular formula : C₉H₉ClO₂ (vs. C₉H₉ClO₃ for methoxy)

- Electron effects : The electron-donating methyl group reduces electrophilicity at the aromatic ring compared to the electron-withdrawing methoxy group.

- Boiling point : Expected to be lower than the methoxy analog due to reduced polarity.

This derivative is used in organic synthesis for its stability and ease of further substitution.

Table 1: Comparative Physicochemical Properties

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | logP |

|---|---|---|---|---|---|---|

| Methyl 3-chloro-4-methoxybenzoate | 37908-98-8 | C₉H₉ClO₃ | 200.62 | 93–97 | 289 | 2.14 |

| Ethyl 3-chloro-4-methoxybenzoate | 14670-04-3 | C₁₀H₁₁ClO₃ | 214.65 | 76 | N/A | N/A |

| Methyl 3-chloro-4-hydroxybenzoate | 3964-57-6 | C₈H₇ClO₃ | 186.58 | N/A | N/A | <2.14 |

| Methyl 3-chloro-4-methylbenzoate | 56525-63-4 | C₉H₉ClO₂ | 184.62 | N/A | N/A | >2.14 |

Actividad Biológica

Methyl 3-chloro-4-methoxybenzoate (MCMB) is an organic compound with significant biological activity, particularly in the fields of entomology and pharmaceuticals. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the chemical formula . Its structure features a benzene ring with a methoxy group (-OCH₃) at the 4-position and a chlorine atom (-Cl) at the 3-position. This unique substitution pattern is believed to influence its biological activity and reactivity in various applications.

1. Entomological Applications

MCMB has been identified as a semiochemical emitted by engorged females of the tick species Ixodes ricinus. Research indicates that it plays a crucial role in inhibiting copulation behavior in male ticks.

- Study Findings : In Y-tube olfactometer experiments, male ticks showed significantly reduced attraction to females treated with MCMB. Specifically, only 25.6% of males approached treated females compared to 74.4% that were repelled. The number of copulating pairs decreased from 49% in controls to just 12% when exposed to MCMB over two hours .

| Parameter | Control Group | MCMB Treatment |

|---|---|---|

| Percentage of Males Attracted | 100% | 25.6% |

| Percentage of Copulating Pairs | 49% | 12% |

This suggests that MCMB could be developed as a biopesticide or an agent for integrated pest management strategies targeting tick populations.

2. Pharmaceutical Applications

MCMB is also utilized as an intermediate in the synthesis of various pharmaceuticals, including Gefitinib, which is used for treating certain types of cancer by inhibiting epidermal growth factor receptor (EGFR) kinases.

- Synthesis Pathway : The synthesis involves multiple steps, including alkylation, nitration, reduction, cyclization, chlorination, and amination reactions. The overall yield from these processes can reach up to 37.4%, demonstrating its viability as a precursor in pharmaceutical manufacturing.

The inhibitory effects of MCMB on tick mating behavior are attributed to its ability to disrupt pheromone signaling pathways. By emitting this compound, engorged female ticks may manipulate male behavior to reduce competition and enhance reproductive success.

Case Studies and Research Findings

Several studies have explored the biological activity of MCMB:

- Entomological Studies : A study highlighted the effectiveness of MCMB in reducing mating success in Ixodes ricinus, suggesting potential applications in pest control .

- Pharmaceutical Research : Investigations into synthetic routes for producing MCMB have shown promising results for its use as an intermediate in drug synthesis, particularly for compounds targeting cancer pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-chloro-4-methoxybenzoate, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Nucleophilic Substitution and Esterification : A common approach involves sequential halogenation and esterification. For example, starting with 4-methoxybenzoic acid, chlorination at the 3-position can be achieved using chlorine gas with FeCl₃ as a catalyst (60–80°C, 12–24 hours). Subsequent esterification with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) yields the target compound .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity. Yields typically range from 65–85%, depending on stoichiometric control of halogenation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- NMR : ¹H NMR (CDCl₃, 400 MHz) identifies methoxy (δ 3.8–3.9 ppm), aromatic protons (δ 7.2–8.1 ppm), and ester methyl groups (δ 3.9–4.0 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and chlorine substitution effects .

- FT-IR : Key peaks include C=O (1720–1740 cm⁻¹), C-O (1250–1270 cm⁻¹), and C-Cl (550–750 cm⁻¹) .

- Chromatography :

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group. Desiccants (silica gel) mitigate moisture-induced degradation .

- Handling : Use fume hoods and personal protective equipment (nitrile gloves, goggles) to avoid dermal/ocular exposure. Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?

Methodological Answer:

- Crystallography : Single-crystal X-ray diffraction (SHELX software ) reveals planar aromatic systems with intermolecular C-H···O and halogen bonding (Cl···O) stabilizing the lattice. Dihedral angles between methoxy/ester groups (~15–25°) influence steric hindrance in reactions .

- Reactivity Implications : The electron-withdrawing chlorine substituent directs electrophilic substitution to the 5-position. Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for catalytic coupling reactions .

Q. What computational modeling approaches are used to predict the biological activity of this compound derivatives?

Methodological Answer:

- QSAR and Docking Studies :

- Molecular Dynamics : Simulations (AMBER/CHARMM force fields) assess binding affinity to enzymes (e.g., cytochrome P450). Chlorine and methoxy substituents increase hydrophobic interactions in active sites .

- ADMET Prediction : Tools like SwissADME evaluate logP (2.1–2.5), suggesting moderate blood-brain barrier permeability. Toxicity risks (e.g., hepatotoxicity) are modeled via ProTox-II .

Q. How do microbial degradation pathways of chlorobenzoates inform the environmental fate of this compound?

Methodological Answer:

- Biodegradation Mechanisms : Pseudomonas spp. metabolize chlorobenzoates via ortho-cleavage pathways. Enzymes like benzoate 1,2-dioxygenase and catechol 1,2-dioxygenase degrade the aromatic ring, releasing chloride ions .

- Environmental Persistence : Half-life in soil ranges from 20–60 days (pH 6–8, aerobic conditions). Anaerobic conditions slow degradation due to reduced dioxygenase activity .

Propiedades

IUPAC Name |

methyl 3-chloro-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINQDVFQCCFACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191345 | |

| Record name | Methyl 3-chloro-p-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37908-98-8 | |

| Record name | Methyl 3-chloro-4-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37908-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-chloro-p-anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037908988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-chloro-p-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-chloro-p-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-CHLORO-P-ANISATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98MMD5668R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.